molecular formula C13H10N2O2 B11530928 7-methyl-8-nitro-5H-indeno[1,2-b]pyridine

7-methyl-8-nitro-5H-indeno[1,2-b]pyridine

Cat. No.: B11530928
M. Wt: 226.23 g/mol
InChI Key: GWKUEFXRRCFGNT-UHFFFAOYSA-N
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Description

7-methyl-8-nitro-5H-indeno[1,2-b]pyridine is a heterocyclic compound that belongs to the indeno[1,2-b]pyridine family This compound is characterized by its fused ring structure, which includes both an indene and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-8-nitro-5H-indeno[1,2-b]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 7-methylindeno[1,2-b]pyridine, followed by purification and characterization of the final product. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective nitration of the desired position on the indene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

7-methyl-8-nitro-5H-indeno[1,2-b]pyridine undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form various derivatives with different functional groups.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted indeno[1,2-b]pyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-methyl-8-nitro-5H-indeno[1,2-b]pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-methyl-8-nitro-5H-indeno[1,2-b]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to intercalate into DNA and inhibit key enzymes further contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5H-Indeno[1,2-b]pyridine: Lacks the methyl and nitro substituents, resulting in different chemical and biological properties.

    2-phenyl-5H-indeno[1,2-b]pyridine: Contains a phenyl group instead of the methyl and nitro groups, leading to variations in reactivity and applications.

    Imidazo[4,5-b]pyridine derivatives: Similar fused ring structure but with different substituents and biological activities.

Uniqueness

7-methyl-8-nitro-5H-indeno[1,2-b]pyridine is unique due to its specific substituents, which confer distinct chemical reactivity and potential biological activities. The presence of both methyl and nitro groups allows for a wide range of chemical modifications and applications in various fields.

Properties

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

7-methyl-8-nitro-5H-indeno[1,2-b]pyridine

InChI

InChI=1S/C13H10N2O2/c1-8-5-10-6-9-3-2-4-14-13(9)11(10)7-12(8)15(16)17/h2-5,7H,6H2,1H3

InChI Key

GWKUEFXRRCFGNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1[N+](=O)[O-])C3=C(C2)C=CC=N3

Origin of Product

United States

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